molecular formula C11H10N4 B1196471 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole CAS No. 67730-11-4

2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole

Cat. No.: B1196471
CAS No.: 67730-11-4
M. Wt: 198.22 g/mol
InChI Key: AYLURHVFAYRSHT-UHFFFAOYSA-N
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Description

Glu-P 1, also known as 2-amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole, is a heterocyclic aromatic amine. It is found at low levels among the pyrolysis products of L-glutamic acid and casein. Human exposure to Glu-P 1 may occur through the ingestion of cooked foods containing these substances .

Scientific Research Applications

Glu-P 1 has several scientific research applications, including:

Mechanism of Action

Safety and Hazards

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is a confirmed carcinogen with experimental carcinogenic data . Human mutation data has also been reported . When heated to decomposition, it emits toxic fumes of NOx .

Biochemical Analysis

Biochemical Properties

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole plays a significant role in biochemical reactions, particularly in the context of its interaction with DNA. It has been shown to induce mutations, chromosomal aberrations, and sister chromatid exchanges in cultured mammalian cells . The compound interacts with various enzymes and proteins, including those involved in metabolic activation, such as cytochrome P450 enzymes. These interactions lead to the formation of reactive intermediates that can covalently bind to DNA, causing genetic damage .

Cellular Effects

The effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole on cells are profound. It has been shown to induce DNA damage, leading to mutations and chromosomal aberrations . This compound can also cause morphological transformations in cultured mammalian cells, indicating its potential to initiate carcinogenesis . Additionally, it influences cell signaling pathways and gene expression, further contributing to its carcinogenic effects .

Molecular Mechanism

At the molecular level, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as N-hydroxy derivatives . These intermediates can further react with DNA to form covalent adducts, leading to mutations and other genetic alterations . This process is a critical step in the compound’s mechanism of action as a mutagen and carcinogen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit mutagenic properties . Long-term studies have shown that continuous exposure to this compound can lead to the accumulation of genetic damage and an increased risk of cancer . The stability and persistence of the compound in biological systems contribute to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole vary with different dosages in animal models. At lower doses, the compound can induce mutations and chromosomal aberrations without causing significant toxicity . At higher doses, it has been shown to produce benign and malignant tumors in various organs, including the liver, intestines, and Zymbal gland . These findings highlight the dose-dependent nature of the compound’s carcinogenic effects .

Metabolic Pathways

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is metabolized primarily by cytochrome P450 enzymes . The metabolic activation of the compound leads to the formation of reactive intermediates, such as N-hydroxy derivatives, which can further react with DNA to form covalent adducts . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic properties .

Transport and Distribution

Within cells and tissues, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport processes . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The localization and accumulation of the compound in specific tissues contribute to its biological effects .

Subcellular Localization

The subcellular localization of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is primarily within the nucleus, where it interacts with DNA . The compound’s ability to form DNA adducts is a key factor in its mutagenic and carcinogenic effects . Additionally, the compound may undergo post-translational modifications that influence its activity and targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glu-P 1 can be synthesized through the pyrolysis of L-glutamic acid and casein. The reaction typically involves heating these substances to high temperatures, leading to the formation of Glu-P 1 among other pyrolysis products .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for Glu-P 1 due to its presence in low levels in pyrolysis products. Its synthesis is mainly of interest in research settings rather than industrial applications .

Chemical Reactions Analysis

Types of Reactions

Glu-P 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from Glu-P 1.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from Glu-P 1.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in Glu-P 1 with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives of Glu-P 1, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

    Glu-P 2: Another heterocyclic aromatic amine with similar mutagenic and carcinogenic properties.

    Trp-P 1: A heterocyclic aromatic amine derived from the pyrolysis of tryptophan.

    Trp-P 2: Another tryptophan-derived heterocyclic aromatic amine with similar properties.

Uniqueness

Glu-P 1 is unique due to its specific structure and the particular conditions under which it is formed. Its mutagenic and carcinogenic properties have been extensively studied, making it a valuable model compound for research on the health effects of heterocyclic aromatic amines .

Properties

IUPAC Name

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLURHVFAYRSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020657
Record name Glu-P-1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67730-11-4
Record name Glu-P 1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methyldipyrido(1,2-a-3',2'-d)imidazole
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Record name Glu-P-1
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Record name 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
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Record name 2-AMINO-6-METHYLDIPYRIDO(1,2-A:3',2'-D)IMIDAZOLE
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Record name 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Glu-P-1 requires metabolic activation to exert its carcinogenic effects. It is first N-hydroxylated by cytochrome P450 enzymes, primarily P450IA2, in the liver. [] This N-hydroxy-Glu-P-1 can then be further activated by cytosolic O-acetyltransferases to form a highly reactive N-acetoxy derivative. [] This electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine residues in G-C rich regions, forming DNA adducts. [, , , ] These adducts can disrupt DNA replication and repair, leading to mutations and potentially contributing to cancer development. [, , ] One study demonstrated that modification of the c-Ha-ras proto-oncogene with N-acetoxy-Glu-P-1 resulted in its activation and transformation of NIH3T3 cells, highlighting the carcinogenic potential of these DNA modifications. []

ANone:

  • Spectroscopic data: While the provided research papers did not include detailed spectroscopic data, information about the structure and reactivity of Glu-P-1 and its derivatives can be found in those papers. For instance, research describes the synthesis of various derivatives, including hydroxyamino, nitroso, and nitro derivatives, and their mutagenic activity. []

ANone: The provided research papers focus primarily on the biological effects and metabolic activation of Glu-P-1. They do not provide specific details regarding material compatibility and stability under various conditions outside of a biological context.

ANone: Glu-P-1 is not known to possess catalytic properties or have any known applications outside of research related to its role as a carcinogen.

A: While the provided research papers do not directly delve into computational chemistry and modeling of Glu-P-1, one study mentions using computer-graphic analysis to predict the dimensions of 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ), another heterocyclic amine carcinogen. [] This suggests that similar computational approaches could be applied to Glu-P-1.

ANone: Information on stability and formulation of Glu-P-1 is limited in the provided research papers. The studies primarily focus on its formation during cooking, its metabolic activation, and its interactions with DNA.

A: Glu-P-1 is not a therapeutic agent and therefore does not have "efficacy" in the traditional sense. Instead, research focuses on its carcinogenic potency. It induces tumors in various organs in rodents, including the liver, colon, small intestine, Zymbal gland, clitoral gland, and brain. [, , , ] Glu-P-1 has been shown to be mutagenic in various in vitro assays, including the Ames test using Salmonella typhimurium strains TA98 and TA100, and in Chinese hamster lung cells. [, , ]

ANone: As Glu-P-1 is not a therapeutic agent, resistance and cross-resistance are not applicable concepts in this context.

A: Glu-P-1 is a known potent mutagen and carcinogen. [, , , , , ] It is formed during the cooking of meat at high temperatures and is considered a potential risk factor for human cancer. [, , , , , ] Research has focused on understanding its mechanisms of action, metabolic activation, and potential preventative strategies. [, , , , , ]

ANone: Drug delivery and targeting strategies are not relevant for Glu-P-1 as it is not a therapeutic agent.

A: While specific biomarkers for Glu-P-1 exposure or effects are not extensively discussed in the provided research, the presence of Glu-P-1 DNA adducts in DNA isolated from tissues could potentially serve as a biomarker of exposure. [, ] Further research is needed to validate and develop sensitive and specific biomarkers for Glu-P-1 exposure and its biological effects.

A: Several analytical methods have been employed to characterize and quantify Glu-P-1 in various matrices. High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, has been widely used for the analysis of Glu-P-1 in biological samples like plasma, urine, bile, as well as in cooked food extracts. [, , , ] For analysis in cigarette smoke condensate, a method involving two-step derivatization followed by gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI) and single ion monitoring (SIM) detection has been reported. []

ANone: The provided research primarily focuses on the biological effects of Glu-P-1 and does not offer details regarding its environmental impact and degradation pathways.

ANone: The provided research primarily focuses on the biological activity and does not provide details regarding the dissolution and solubility of Glu-P-1.

ANone: The provided research papers do not address the immunogenicity of Glu-P-1.

ANone: Drug-transporter interactions are not discussed in the provided research, as Glu-P-1 is not a pharmaceutical agent.

A: The research indicates that Glu-P-1 itself is primarily metabolized by cytochrome P450 enzymes, particularly P450IA2, and O-acetyltransferases. [] There is no information provided about Glu-P-1 inducing or inhibiting other drug-metabolizing enzymes.

ANone: The provided research focuses on the toxicological aspects of Glu-P-1. Information on its biocompatibility and biodegradability is not available in these studies.

A: While not directly replacing Glu-P-1, research suggests that certain dietary components and cooking practices can mitigate its formation and potentially its carcinogenic effects. For example, antioxidants like 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), green tea catechins, and sulforaphane have shown inhibitory effects on Glu-P-1-induced carcinogenesis in rat models. [, , ] Additionally, microwave preheating of meat before frying has been shown to significantly reduce HCA formation, including Glu-P-1. []

ANone: Specific strategies for recycling and waste management related to Glu-P-1 are not addressed in the provided research, as it is not a manufactured product.

ANone: Glu-P-1 research utilizes standard research infrastructure and resources common to biochemistry, toxicology, and carcinogenesis studies. These include cell culture facilities, animal models, analytical chemistry techniques (e.g., HPLC, GC-MS), and molecular biology tools.

ANone: Glu-P-1 research emerged from the discovery and characterization of mutagenic compounds in cooked food. Its identification as a potent mutagen and carcinogen in the 1970s and 1980s marked significant milestones in the field. Subsequent research focused on understanding its mechanisms of action, metabolic activation, and potential cancer risks, contributing to our understanding of dietary carcinogens and their role in human health.

ANone: Glu-P-1 research inherently involves cross-disciplinary collaboration between fields such as chemistry, biochemistry, toxicology, nutrition, and oncology. Understanding its formation, metabolism, and carcinogenic effects requires expertise from these diverse fields. Collaboration between researchers with expertise in analytical chemistry, molecular biology, and animal models has been crucial in advancing our understanding of Glu-P-1 and its impact on human health.

    A: Yes, research has shown that certain strains of intestinal bacteria can bind to Glu-P-1. [, , ] This binding is thought to occur primarily through a cation-exchange mechanism, although some irreversible binding has been observed. [] This binding can inhibit the mutagenicity of Glu-P-1 in the Ames test, suggesting a potential detoxification mechanism. []

        A: Yes, Maillard reaction products (MRPs), formed during cooking, have demonstrated antimutagenic effects against Glu-P-1. [, ] Specifically, MRPs derived from glucose and tryptophan or xylose and lysine have shown promising results in the Ames test, suggesting their potential as dietary factors that could mitigate the harmful effects of Glu-P-1. [, ]

          A: Yes, several studies have shown that natural compounds like curcumin, demethoxycurcumin, bisdemethoxycurcumin, and dibenzoylmethane can inhibit the mutagenicity of Glu-P-1. [, ] These compounds, found in turmeric and other plants, exhibit strong antimutagenic properties against a range of cooked food mutagens, including Glu-P-1, highlighting their potential as dietary cancer chemopreventive agents. [, ]

            A: Research suggests potential synergistic effects between Glu-P-1 and other heterocyclic amines in promoting liver cancer in rats. [] Studies using combinations of these compounds at low doses revealed an enhanced development of preneoplastic lesions in the liver, suggesting that simultaneous exposure to multiple HCAs could amplify their carcinogenic potential. []

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